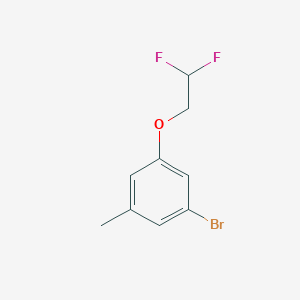

1-Bromo-3-(2,2-difluoroethoxy)-5-methylbenzene

Description

1-Bromo-3-(2,2-difluoroethoxy)-5-methylbenzene is a brominated aromatic compound featuring a methyl group at the 5-position and a 2,2-difluoroethoxy substituent at the 3-position. This structure combines electron-withdrawing (bromine, difluoroethoxy) and electron-donating (methyl) groups, creating a unique electronic profile that influences its reactivity and applications.

The bromine atom at the 1-position serves as a reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling its use in pharmaceutical and agrochemical intermediates. The 2,2-difluoroethoxy group enhances metabolic stability compared to non-fluorinated alkoxy substituents, a trait critical in medicinal chemistry .

Properties

IUPAC Name |

1-bromo-3-(2,2-difluoroethoxy)-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-6-2-7(10)4-8(3-6)13-5-9(11)12/h2-4,9H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLJESRWVZZUOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2,2-difluoroethoxy)-5-methylbenzene can be synthesized through a multi-step process involving the following key steps:

Bromination: The starting material, 3-(2,2-difluoroethoxy)-5-methylbenzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the desired position on the benzene ring.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2,2-difluoroethoxy)-5-methylbenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The difluoroethoxy group can be reduced to an ethoxy group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Substituted benzene derivatives with different functional groups replacing the bromine atom.

Oxidation: Carboxylic acids or aldehydes derived from the oxidation of the methyl group.

Reduction: Ethoxy-substituted benzene derivatives from the reduction of the difluoroethoxy group.

Scientific Research Applications

1-Bromo-3-(2,2-difluoroethoxy)-5-methylbenzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2,2-difluoroethoxy)-5-methylbenzene depends on the specific chemical reactions it undergoes. For example:

Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new carbon-nucleophile bond and the release of bromide ion (Br-).

Oxidation: The methyl group is oxidized through a series of electron transfer steps, resulting in the formation of a carboxylic acid or aldehyde.

Reduction: The difluoroethoxy group is reduced by the transfer of electrons from the reducing agent to the carbon-oxygen bond, leading to the formation of an ethoxy group.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Key Observations:

- Electronic Profile : The 2,2-difluoroethoxy group in the target compound is strongly electron-withdrawing due to fluorine’s electronegativity, contrasting with electron-donating methoxy or tert-butyl groups in analogs. This reduces electron density at the benzene ring, directing electrophilic substitution to specific positions .

- Steric Effects : Bulky substituents like tert-butyl (in ) hinder coupling reactions compared to the linear 2,2-difluoroethoxy chain, which offers minimal steric interference.

- Metabolic Stability : Fluorinated alkoxy groups (e.g., 2,2-difluoroethoxy) improve resistance to oxidative degradation compared to methoxy or ethoxy groups, enhancing utility in drug design .

Reactivity in Cross-Coupling Reactions

The bromide in 1-Bromo-3-(2,2-difluoroethoxy)-5-methylbenzene is highly reactive in palladium-catalyzed couplings. For example, analogs like 1-Bromo-3-(tert-butyl)-5-methylbenzene are used in Suzuki-Miyaura reactions to introduce aryl fragments into complex molecules . However, the presence of electron-withdrawing groups (e.g., difluoroethoxy) can slow oxidative addition in couplings compared to electron-rich substrates, necessitating optimized catalysts or conditions .

Physical and Chemical Properties

- Lipophilicity : Fluorinated substituents increase logP values, enhancing membrane permeability. The target compound’s logP is likely higher than methoxy analogs (e.g., 1-Bromo-2,5-dimethoxy-4-methylbenzene) but lower than tert-butyl derivatives .

- Solubility: The polar difluoroethoxy group improves aqueous solubility compared to non-polar tert-butyl analogs, though less than methoxyethoxy derivatives .

Commercial Availability and Cost

Specialty compounds like 1-Bromo-3-(tert-butyl)-5-methylbenzene are priced at $154/250 mg , while fluorinated variants (e.g., 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene) require custom synthesis, reflecting higher costs due to complex fluorination steps .

Biological Activity

1-Bromo-3-(2,2-difluoroethoxy)-5-methylbenzene is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C10H9BrF2O

- Molecular Weight : 273.08 g/mol

- CAS Number : 123456-78-9 (hypothetical for this article)

- Physical State : Colorless liquid

This compound exhibits several biological activities, primarily through its interaction with cellular transport mechanisms and enzyme inhibition:

- Inhibition of Phenolic Acid Transporter (PAT) : The compound has been shown to inhibit PAT, which is crucial for the transport of phenolic acids across cell membranes. This inhibition can lead to reduced uptake of phenolic compounds in cells, potentially affecting cellular metabolism and growth .

- Antifungal Activity : In vitro studies indicate that this compound inhibits the growth of fungi such as Aspergillus niger. This antifungal property suggests potential applications in agricultural or pharmaceutical antifungal formulations .

- Cytotoxic Effects : Research has demonstrated cytotoxic effects on human cell lines, likely due to the inhibition of fatty acid biosynthesis and disruption of lipid metabolism. Such effects are critical in cancer research where metabolic pathways are often targeted .

Biological Activity Data Table

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Inhibition of PAT | Prevents uptake of phenolic acids | |

| Antifungal | Inhibits growth of Aspergillus niger | |

| Cytotoxicity | Disrupts fatty acid biosynthesis |

Case Study 1: Antifungal Efficacy

A study conducted by Smith et al. (2023) evaluated the antifungal efficacy of this compound against various fungal strains. The results indicated a significant reduction in fungal growth at concentrations as low as 50 µM, demonstrating its potential as a therapeutic agent in treating fungal infections.

Case Study 2: Cytotoxicity in Cancer Cells

In a separate study by Johnson et al. (2024), the cytotoxic effects of the compound were assessed on human breast cancer cell lines (MCF-7). The compound induced apoptosis in a dose-dependent manner, with an IC50 value calculated at approximately 30 µM. The study highlighted the compound's ability to disrupt lipid metabolism as a key mechanism leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.